2,3-Dichlorocinnamic acid
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Overview
Description
2,3-Dichlorocinnamic acid is an organic compound with the molecular formula C9H6Cl2O2. It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichlorocinnamic acid can be synthesized through several methods. One common method involves the reaction of 2,3-dichlorobenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . Another method includes the Perkin reaction, where 2,3-dichlorobenzaldehyde reacts with acetic anhydride in the presence of sodium acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into 2,3-dichlorophenylpropionic acid.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Dichlorobenzoic acids.
Reduction: 2,3-Dichlorophenylpropionic acid.
Substitution: Various substituted cinnamic acids depending on the nucleophile used.
Scientific Research Applications
2,3-Dichlorocinnamic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichlorocinnamic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorocinnamic acid
- 2,4-Dichlorocinnamic acid
- 2,6-Dichlorocinnamic acid
Comparison
2,3-Dichlorocinnamic acid is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to other dichlorocinnamic acids, it may exhibit different chemical behaviors and biological effects due to the electronic and steric effects of the chlorine substituents .
Properties
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWIEGWGDHVNK-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20595-44-2 |
Source
|
Record name | trans-2,3-Dichlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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